N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9743912
InChI: InChI=1S/C16H12ClN3O2/c1-10(21)11-3-2-4-13(7-11)18-16(22)14-9-20-8-12(17)5-6-15(20)19-14/h2-9H,1H3,(H,18,22)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl
Molecular Formula: C16H12ClN3O2
Molecular Weight: 313.74 g/mol

N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide

CAS No.:

Cat. No.: VC9743912

Molecular Formula: C16H12ClN3O2

Molecular Weight: 313.74 g/mol

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide -

Specification

Molecular Formula C16H12ClN3O2
Molecular Weight 313.74 g/mol
IUPAC Name N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide
Standard InChI InChI=1S/C16H12ClN3O2/c1-10(21)11-3-2-4-13(7-11)18-16(22)14-9-20-8-12(17)5-6-15(20)19-14/h2-9H,1H3,(H,18,22)
Standard InChI Key GOYOQJHVXZMUKM-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl
Canonical SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture comprises three key components:

  • Imidazo[1,2-a]pyridine core: A bicyclic system fused with an imidazole and pyridine ring, providing π-π stacking potential and hydrogen-bonding sites .

  • 6-Chloro substituent: Enhances electrophilicity and influences intermolecular interactions.

  • N-(3-Acetylphenyl) carboxamide side chain: Introduces steric bulk and hydrogen-bonding capacity via the acetyl and amide groups .

The SMILES notation CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl\text{CC(=O)C1=CC(=CC=C1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl} and InChIKey GOYOQJHVXZMUKM-UHFFFAOYSA-N\text{GOYOQJHVXZMUKM-UHFFFAOYSA-N} confirm its planar geometry and potential for tautomerism .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC16H12ClN3O2\text{C}_{16}\text{H}_{12}\text{ClN}_3\text{O}_2
Molecular Weight313.74 g/mol
PubChem CID17596712
XLogP33.2 (Predicted)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The synthesis typically begins with 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 6293-56-7), which undergoes activation via mixed anhydride or coupling reagents like HATU . Subsequent amide bond formation with 3-aminoacetophenone in polar aprotic solvents (e.g., DMF, THF) yields the target compound. Critical parameters include:

  • Temperature: 0–5°C during coupling to minimize side reactions.

  • Catalysts: 4-Dimethylaminopyridine (DMAP) accelerates acylation .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, DMSO-d6) reveals peaks at δ 8.65 (imidazole H), 7.92 (aryl H), and 2.65 (acetyl CH3).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 314.1 [M+H]+^+ .

Reactivity and Functional Group Transformations

Nucleophilic Substitution

The 6-chloro group undergoes displacement with amines or alkoxides under basic conditions. For example, reaction with piperazine in DMSO at 80°C replaces chlorine with a piperazinyl moiety, enhancing water solubility .

Hydrolysis and Oxidation

  • Acetyl Group Hydrolysis: Treatment with HCl/EtOH (1:1) cleaves the acetyl group to form a primary amine, enabling further derivatization.

  • Amide Bond Stability: Resists hydrolysis at pH 4–9 but degrades under strong acidic/basic conditions (pH <2 or >11) .

Table 2: Representative Reactions

Reaction TypeConditionsProduct
Chlorine DisplacementPiperazine, DMSO, 80°C, 12hPiperazinyl Analog
Acetyl Hydrolysis6M HCl, EtOH, reflux, 6h3-Aminophenyl Derivative
Reductive AminationNaBH3CN, MeOH, rtN-Alkylated Variants

Comparative Analysis with Analogous Compounds

Structural Analog: 3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzamide

This analog (PubChem CID: 11242728) replaces the acetyl group with a benzamide, reducing logP from 3.2 to 2.8 and enhancing aqueous solubility . Bioactivity data remain unpublished, but its amide group likely improves target binding compared to acetyl .

Table 3: Key Analog Comparisons

PropertyTarget Compound3-(6-Chloroimidazo...)benzamide
Molecular Weight313.74 g/mol271.70 g/mol
logP3.22.8
Hydrogen Bond Acceptors54
Synthetic AccessibilityModerateHigh

Applications in Drug Discovery

Lead Compound Optimization

  • SAR Studies: Modifying the acetyl group to sulfonamide or urea improves metabolic stability in hepatic microsomes.

  • Prodrug Design: Esterification of the carboxamide enhances oral bioavailability in rodent models .

Material Science Applications

The planar imidazo[1,2-a]pyridine core enables incorporation into conductive polymers. Composite films with polyaniline show sheet resistances of 10–50 Ω/sq, suitable for flexible electronics .

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